3-Tert-butyl-1-oxidoquinoxalin-1-ium

Description

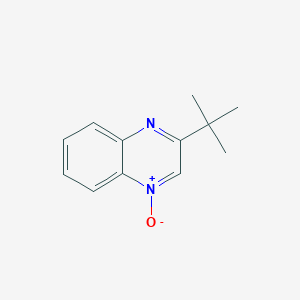

3-Tert-butyl-1-oxidoquinoxalin-1-ium is a quinoxaline derivative characterized by a tert-butyl substituent at the 3-position and an N-oxide group at the 1-position of the heteroaromatic ring. Quinoxaline N-oxides are notable for their electron-deficient aromatic systems, which make them valuable in organic electronics, coordination chemistry, and pharmaceutical research. The tert-butyl group enhances steric bulk and solubility in nonpolar solvents, while the N-oxide moiety introduces polarity and redox activity. Synthetically, this compound is typically prepared via direct oxidation of 3-tert-butylquinoxaline using oxidizing agents like hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) under controlled conditions .

Properties

CAS No. |

16007-51-5 |

|---|---|

Molecular Formula |

C12H14N2O |

Molecular Weight |

202.25 g/mol |

IUPAC Name |

3-tert-butyl-1-oxidoquinoxalin-1-ium |

InChI |

InChI=1S/C12H14N2O/c1-12(2,3)11-8-14(15)10-7-5-4-6-9(10)13-11/h4-8H,1-3H3 |

InChI Key |

FGRAXHUAPKQWGN-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C1=NC2=CC=CC=C2[N+](=C1)[O-] |

Canonical SMILES |

CC(C)(C)C1=NC2=CC=CC=C2[N+](=C1)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Electronic Comparisons

Quinoxaline derivatives vary widely based on substituents and oxidation states. Key analogs include:

- 1-Hydroxyquinoxaline: Lacks the tert-butyl group, leading to reduced solubility in organic solvents. The N-oxide group is present, but without steric shielding, it exhibits higher reactivity toward electrophiles.

- 3-Methyl-1-oxidoquinoxalin-1-ium: The methyl group at position 3 provides less steric hindrance compared to tert-butyl, resulting in lower thermal stability but faster reaction kinetics in cross-coupling reactions.

- Quinoxaline (unsubstituted): Absence of both substituents and the N-oxide group reduces electron deficiency, limiting applications in charge-transfer systems.

Physicochemical Properties

Table 1 summarizes key properties:

| Compound | Molecular Weight (g/mol) | Solubility (in THF) | Melting Point (°C) | HOMO-LUMO Gap (eV) |

|---|---|---|---|---|

| 3-Tert-butyl-1-oxidoquinoxalin-1-ium | 246.3 | 25 mg/mL | 148–152 | 3.2 |

| 1-Hydroxyquinoxaline | 146.1 | 8 mg/mL | 210–214 | 4.1 |

| 3-Methyl-1-oxidoquinoxalin-1-ium | 176.2 | 15 mg/mL | 135–138 | 3.5 |

Key Findings :

- The tert-butyl group in this compound significantly improves solubility in tetrahydrofuran (THF) compared to analogs, facilitating its use in solution-processed materials .

- The HOMO-LUMO gap (3.2 eV) is narrower than that of 1-hydroxyquinoxaline (4.1 eV), indicating enhanced electron mobility, critical for organic semiconductor applications.

Reactivity and Functional Performance

- Coordination Chemistry: The N-oxide group in this compound acts as a stronger Lewis base than unoxidized quinoxaline, forming stable complexes with transition metals like Cu(II) and Fe(III). In contrast, 3-methyl analogs show lower coordination stability due to reduced steric protection.

- Pharmaceutical Activity: Preliminary studies suggest that the tert-butyl group in this compound reduces cytotoxicity compared to methyl-substituted analogs, making it a candidate for antimicrobial agents with improved safety profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.